NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH
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Overview
Description
The compound NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH is a peptide consisting of six amino acids: alanine, valine, glycine, alanine, isoleucine, and glycine Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, valine, is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, alanine, isoleucine, glycine) until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides. Additionally, solution-phase peptide synthesis may be used for certain peptides, although it is less common due to the complexity of purification.
Chemical Reactions Analysis
Types of Reactions
Peptides like NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH can undergo various chemical reactions, including:
Hydrolysis: Breaking of peptide bonds in the presence of water or enzymes like proteases.
Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur (e.g., cysteine).
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Substitution reactions involving amino acid side chains.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Specific reagents depending on the target side chain.
Major Products
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced thiol groups.
Substitution: Modified peptide with altered side chains.
Scientific Research Applications
Peptides like NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and cleavage.
Biology: Serve as substrates for enzymes, helping to elucidate enzyme mechanisms.
Medicine: Potential therapeutic agents or drug delivery systems.
Industry: Used in the development of biomaterials and as components in various biochemical assays.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. For NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH, the peptide may interact with specific molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism would depend on the context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
NH2-Ala-Gly-Ala-Ile-Gly-COOH: A similar peptide lacking valine.
NH2-Val-Gly-Ala-Ile-Gly-COOH: A similar peptide lacking the first alanine.
NH2-Ala-Val-Gly-Ile-Gly-COOH: A similar peptide lacking the second alanine.
Uniqueness
NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH is unique due to its specific sequence, which may confer distinct biological properties compared to other similar peptides. The presence of valine and isoleucine, both hydrophobic amino acids, may influence the peptide’s interaction with lipid membranes or hydrophobic pockets in proteins.
Properties
CAS No. |
129399-72-0 |
---|---|
Molecular Formula |
C21H38N6O7 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H38N6O7/c1-7-11(4)17(21(34)24-9-15(29)30)27-19(32)13(6)25-14(28)8-23-20(33)16(10(2)3)26-18(31)12(5)22/h10-13,16-17H,7-9,22H2,1-6H3,(H,23,33)(H,24,34)(H,25,28)(H,26,31)(H,27,32)(H,29,30)/t11-,12-,13-,16-,17-/m0/s1 |
InChI Key |
MRWUSWWKBVLOAF-HLNSEHPISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)N |
Origin of Product |
United States |
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